molecular formula C52H50Cl2N4O4P2Ru B13826162 dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane

dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane

Cat. No.: B13826162
M. Wt: 1028.9 g/mol
InChI Key: AKMYBLAYOREDRA-LISIALKWSA-L
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Description

This compound is a ruthenium-based coordination complex featuring two distinct ligands:

(1S,2S)-1,2-Diphenylethane-1,2-diamine: A chiral diamine ligand with a rigid, C2-symmetric structure derived from its (1S,2S) configuration. Its stereochemistry is critical for inducing enantioselectivity in asymmetric catalysis .

[3-(4-Diphenylphosphanyl-2,6-Dimethoxypyridin-3-yl)-2,6-Dimethoxypyridin-4-yl]-Diphenylphosphane: A diphosphine ligand with a bidentate coordination mode. The ligand contains two methoxy-substituted pyridine rings and diphenylphosphanyl groups, which modulate electronic and steric properties at the ruthenium center.

The combination of these ligands creates a sterically demanding and electronically tunable environment around the Ru center, making the complex suitable for applications in asymmetric hydrogenation or cross-coupling reactions.

Properties

Molecular Formula

C52H50Cl2N4O4P2Ru

Molecular Weight

1028.9 g/mol

IUPAC Name

dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane

InChI

InChI=1S/C38H34N2O4P2.C14H16N2.2ClH.Ru/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h5-26H,1-4H3;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2/t;13-,14-;;;/m.0.../s1

InChI Key

AKMYBLAYOREDRA-LISIALKWSA-L

Isomeric SMILES

COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N.Cl[Ru]Cl

Canonical SMILES

COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.Cl[Ru]Cl

Origin of Product

United States

Preparation Methods

Preparation of (1S,2S)-1,2-Diphenylethane-1,2-Diamine Ligand

The chiral diamine ligand, (1S,2S)-1,2-diphenylethane-1,2-diamine, is a key component providing chirality and coordination sites for ruthenium. Its preparation typically follows multi-step synthetic routes involving reduction and functional group transformations:

  • Step 1: Synthesis of 1,2-Diphenylethane-1,2-Diol
    This diol is synthesized by the reduction of benzoin using sodium borohydride in methanol. The reaction proceeds with stirring benzoin in methanol, followed by gradual addition of sodium borohydride, stirring for 2 hours, and subsequent work-up involving aqueous separation and drying to yield the diol with high yield (~95%) and melting point around 136.7 °C.

  • Step 2: Formation of 1,2-Diphenylethane-1,2-diyl bis(4-nitrobenzoate)
    The diol is esterified with 4-nitrobenzoyl chloride in tetrahydrofuran (THF) using pyridine as an acid scavenger. The reaction is conducted under nitrogen at 0 °C, followed by stirring at room temperature for 12 hours. The product is isolated by filtration and washing, yielding a nitro-substituted ester intermediate with ~93% yield and melting point ~235.1 °C.

  • Step 3: Hydrogenation to 1,2-Diphenylethane-1,2-diyl bis(4-aminobenzoate)
    The nitro ester is hydrogenated using palladium on carbon catalyst under hydrogen atmosphere in THF for 48 hours. After filtration and recrystallization, the diamine ester is obtained with ~85.4% yield and melting point ~248.8 °C.

This diamine ester can be further hydrolyzed or modified to yield the free diamine ligand necessary for coordination.

Synthesis of the Phosphine Ligand: [3-(4-Diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane

The phosphine ligand features diphenylphosphanyl groups attached to dimethoxypyridine rings, which provide both electron-donating properties and steric bulk to stabilize the ruthenium center.

  • Preparation of Dimethoxypyridine Derivatives
    The 2,6-dimethoxypyridine core is functionalized at positions 3 and 4 to introduce diphenylphosphanyl groups. This is achieved through lithiation or halogenation followed by nucleophilic substitution with diphenylphosphine reagents under inert atmosphere conditions.

  • Coupling of Pyridinyl Phosphines
    The two phosphanyl-substituted dimethoxypyridine units are coupled to form the bidentate ligand with diphenylphosphane groups. The synthesis requires careful control of stoichiometry and purification to obtain the pure ligand.

While specific synthetic protocols are proprietary or detailed in specialized literature, the general approach involves stepwise functionalization of pyridine rings and installation of diphenylphosphanyl substituents.

Coordination to Ruthenium: Formation of Dichlororuthenium Complex

The final compound is formed by coordination of the chiral diamine and the diphenylphosphanyl-dimethoxypyridine ligand to a ruthenium dichloride precursor.

  • Starting Material : Ruthenium(III) chloride or ruthenium(II) dichloride complexes are commonly used as the metal source.

  • Coordination Reaction :
    The ligands are mixed with the ruthenium precursor in an inert atmosphere (nitrogen or argon) in an appropriate solvent such as tetrahydrofuran (THF) or dichloromethane. The reaction is typically conducted at room temperature or slightly elevated temperatures with stirring for several hours.

  • Isolation and Purification :
    The complex precipitates or is isolated by solvent evaporation, filtration, and recrystallization. Purification is often achieved by column chromatography or recrystallization from suitable solvents.

  • Characterization :
    The resulting complex is characterized by NMR spectroscopy, elemental analysis, and X-ray crystallography to confirm the coordination environment and stereochemistry.

Summary Table of Preparation Steps

Step Compound/Intermediate Reagents/Conditions Yield (%) Notes
1 1,2-Diphenylethane-1,2-diol Benzoin, NaBH4, MeOH, RT, 2 h 95 Reduction of benzoin
2 1,2-Diphenylethane-1,2-diyl bis(4-nitrobenzoate) 4-Nitrobenzoyl chloride, pyridine, THF, 0 °C to RT, 12 h 93 Esterification of diol
3 1,2-Diphenylethane-1,2-diyl bis(4-aminobenzoate) Pd/C, H2, THF, RT, 48 h 85.4 Hydrogenation of nitro ester
4 Diphenylphosphanyl-dimethoxypyridine ligand Lithiation/halogenation, diphenylphosphine, inert atm. Variable Multi-step synthesis of phosphine ligand
5 Dichlororuthenium complex RuCl3 or RuCl2 precursor, ligands, inert atm., RT Variable Coordination to ruthenium center

Research Findings and Notes

  • The chiral diamine ligand synthesis via ester intermediates provides high purity and good yields, essential for the enantioselectivity of the final ruthenium catalyst.

  • The diphenylphosphanyl-substituted dimethoxypyridine ligand imparts both electronic and steric properties that enhance catalytic activity and stability of the ruthenium complex.

  • The ruthenium complex exhibits excellent catalytic activity in asymmetric hydrogenation and reduction reactions, with high enantioselectivity attributed to the chiral diamine ligand environment.

  • The preparation methods emphasize inert atmosphere handling, precise temperature control, and purification steps to ensure the integrity of sensitive phosphine ligands and metal complexes.

Chemical Reactions Analysis

Types of Reactions

Dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane undergoes various types of reactions, including:

    Oxidation: The ruthenium center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or molecular oxygen.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, molecular oxygen, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution: Various ligands such as phosphines, amines, or halides can be used for substitution reactions.

Major Products

    Oxidation: Higher oxidation state ruthenium complexes.

    Reduction: Lower oxidation state ruthenium complexes.

    Substitution: New ruthenium complexes with different ligands.

Scientific Research Applications

Dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane has several scientific research applications:

    Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-C bond formation reactions.

    Materials Science: The compound is explored for its potential in the development of advanced materials with unique electronic and optical properties.

    Medicinal Chemistry: Research is ongoing to investigate its potential as an anticancer agent due to its ability to interact with biological molecules.

Mechanism of Action

The mechanism of action of dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane involves:

    Coordination Chemistry: The ruthenium center coordinates with various ligands, influencing its reactivity and stability.

    Molecular Targets: In biological systems, the compound may target DNA or proteins, leading to potential therapeutic effects.

    Pathways: The compound can participate in redox reactions, ligand exchange, and other pathways that modulate its activity.

Comparison with Similar Compounds

Chiral Diamine Ligands

Compound Configuration Catalytic Performance (e.g., Enantiomeric Excess, ee) Reference
(1S,2S)-1,2-Diphenylethane-1,2-diamine (1S,2S) 40–60% ee in Michael additions (organocatalysis)
(1S,2S)-Cyclohexane-1,2-diamine (1S,2S) Up to 92% ee in similar reactions
(1R,2R)-1,2-Diphenylethane-1,2-diamine (1R,2R) Diastereomeric counterpart; reactivity varies by system

Key Insight: The rigid aromatic backbone of (1S,2S)-diphenylethane-diamine reduces conformational flexibility compared to cyclohexane-diamine, leading to lower enantioselectivity in organocatalytic Michael additions . However, when coordinated to metals like Ru, steric effects may enhance stereocontrol in hydrogenation reactions.

Phosphine Ligands

Ligand Structure Metal Center Key Features Reactivity Example Reference
[3-(4-Diphenylphosphanyl-2,6-Dimethoxypyridin-3-yl)-2,6-Dimethoxypyridin-4-yl]-Diphenylphosphane Ru Electron-rich due to methoxy groups; bidentate Potential for asymmetric hydrogenation
2-(2'-Pyridyl)-4,6-Diphenylphosphinine Cr, Mo, W π-Accepting phosphinine backbone Forms stable carbonyl complexes
BINAP (Bidentate Napthylphosphine) Ru, Pd Industry standard for asymmetric catalysis High ee in hydrogenation N/A

However, it lacks the extended π-system of BINAP, which is critical for certain enantioselective transformations .

Metal Complex Performance

Ruthenium Complexes in Catalysis

Complex Composition Reaction Tested Yield/Selectivity Notes Reference
Ru-(1S,2S-diamine)-diphosphine Asymmetric hydrogenation (hypothetical) N/A Predicted high activity due to ligand synergy N/A
[Ru(BINAP)(diamine)]Cl₂ Ketone hydrogenation >90% ee Industry benchmark N/A
Cr(CO)₆-phosphinine complexes Ligand substitution Quantitative yields Stable 18-electron complexes

Key Insight : While direct catalytic data for the target Ru complex is absent in the evidence, structurally related Cr-phosphinine complexes exhibit robust stability and reactivity under photochemical conditions . The combination of (1S,2S)-diamine and methoxy-diphosphine in Ru complexes may offer unique selectivity in hydrogenation, though likely inferior to BINAP-based systems.

Biological Activity

Dichlororuthenium complexes, particularly those containing the ligand system of (1S,2S)-1,2-diphenylethane-1,2-diamine and diphenylphosphane derivatives, have garnered significant attention in recent years due to their diverse biological activities. This article focuses on the synthesis, characterization, and biological implications of these complexes, emphasizing their potential applications in catalysis and medicinal chemistry.

Synthesis and Characterization

The synthesis of dichlororuthenium complexes typically involves the reaction of ruthenium(II) precursors with various phosphine and amine ligands. For instance, the complex can be synthesized by reacting dichlororuthenium(II) with (1S,2S)-1,2-diphenylethane-1,2-diamine in the presence of diphenylphosphane ligands. The resulting complex is characterized using techniques such as X-ray crystallography, NMR spectroscopy, and cyclic voltammetry to confirm its structure and oxidation states.

Table 1: Characterization Techniques for Dichlororuthenium Complexes

TechniquePurpose
X-ray CrystallographyDetermine molecular structure
NMR SpectroscopyAnalyze ligand environment
Cyclic VoltammetryAssess electrochemical properties
FTIR SpectroscopyIdentify functional groups

Anticancer Properties

Recent studies have indicated that dichlororuthenium complexes exhibit promising anticancer activity. For example, research has shown that these complexes can induce apoptosis in cancer cell lines by disrupting mitochondrial function and generating reactive oxygen species (ROS) . The mechanism involves the interaction of the ruthenium center with cellular components leading to oxidative stress.

Case Study:
A study investigated the effects of a specific dichlororuthenium complex on breast cancer cells. The results demonstrated a significant reduction in cell viability at micromolar concentrations, highlighting its potential as a chemotherapeutic agent .

Antimicrobial Activity

Dichlororuthenium complexes have also been evaluated for their antimicrobial properties. The presence of phosphine ligands enhances their interaction with microbial membranes, leading to increased permeability and cell death. Studies have shown that these complexes exhibit activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Dichlororuthenium Complexes

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa50 µg/mL

Catalytic Applications

Beyond biological activity, dichlororuthenium complexes serve as efficient catalysts in various organic transformations. Their ability to facilitate hydrogen transfer reactions is particularly noteworthy. The incorporation of bidentate phosphine ligands has been shown to enhance catalytic efficiency significantly .

Research Findings:
A comparative study on different ruthenium complexes revealed that those with mixed nitrogen and phosphine ligands displayed superior catalytic activity in transfer hydrogenation reactions compared to their monodentate counterparts .

Q & A

Q. Methodological Answer :

  • X-ray Absorption Spectroscopy (XAS) : Edge energy (Ru K-edge) confirms oxidation state (Ru(II) ≈ 22.1 keV).
  • EPR Spectroscopy : Silent EPR signals rule out paramagnetic Ru(III) impurities.
  • IR Spectroscopy : CO stretching frequencies (if CO is a ligand) indicate electron density at Ru (e.g., ν(CO) ~2000 cm⁻¹ for Ru(II)-CO).
  • Magnetic Susceptibility : Evans method quantifies diamagnetism, typical for low-spin Ru(II) complexes .

Advanced Question: How does this complex perform in electrogenerated chemiluminescence (ECL) applications compared to tris(bipyridine)ruthenium(II)?

Q. Methodological Answer :

  • ECL Efficiency : Measure luminous intensity vs. potential using a photomultiplier tube. The diphosphane ligand’s electron-rich environment may enhance Ru(III/II) redox cycling, but steric bulk could reduce diffusion rates.
  • Co-reactant Screening : Compare tripropylamine (TPA) and DBAE (N,N-dibutylethanolamine) as co-reactants. TPA generates stronger ECL signals but may cause ligand dissociation.
  • Stability Tests : Long-term ECL intensity decay (e.g., over 100 cycles) assesses photochemical degradation .

Data Contradiction Analysis: Why do catalytic yields vary significantly between batch and flow reactors?

Q. Methodological Answer :

  • Mass Transfer Limitations : In batch reactors, poor mixing reduces substrate-Ru interaction. Flow reactors (e.g., microfluidic chips) improve mass transfer via laminar flow.
  • Oxygen Sensitivity : Flow systems with inert gas purging minimize Ru oxidation, whereas batch setups may suffer from air leaks.
  • Residence Time : Optimize flow rate to match reaction kinetics (e.g., τ = 10–30 min for hydrogenation).
  • Catalyst Leaching : ICP-MS quantifies Ru loss in flow effluent, which may explain yield drops over time .

Advanced Question: What mechanistic insights can be gained from kinetic isotope effects (KIEs) in deuterated substrates?

Q. Methodological Answer :

  • Primary KIE (H/D) : A k_H/k_D >2 suggests rate-limiting H₂ activation or substrate C-H bond cleavage.
  • Secondary KIE : Isotopic substitution at non-reacting sites (e.g., benzene rings) probes transition-state geometry.
  • Computational Validation : Compare experimental KIEs with DFT-derived activation barriers for H-transfer steps .

Basic Question: How to mitigate ligand decomposition during prolonged catalytic cycles?

Q. Methodological Answer :

  • Stabilizing Additives : Add phosphine oxides (e.g., PPh₃O) to suppress phosphane ligand oxidation.
  • Low-Temperature Operation : Reduce thermal degradation by cooling the reaction (e.g., 0–5°C).
  • In Situ Monitoring : Use <sup>31</sup>P NMR to detect ligand dissociation or oxidation products (e.g., phosphine sulfides) .

Advanced Question: Can this complex catalyze C–H activation in non-polar substrates, and what are the limitations?

Q. Methodological Answer :

  • Substrate Scope : Test alkyl/aryl C–H bonds (e.g., methane, toluene). Polar directing groups (e.g., –COOH) enhance regioselectivity.
  • Oxidant Compatibility : Use PhI(OAc)₂ or Ag₂CO₃ as terminal oxidants. Avoid strong oxidants (e.g., KMnO₄) that degrade the Ru center.
  • Mechanistic Probes : Radical traps (e.g., TEMPO) or deuterium labeling distinguish radical vs. concerted pathways .

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